4-(4-Amino-phenyl)-tetrahydro-pyran-4-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of 4-Aminophenylacetic acid has been studied extensively. One method involves the use of nitrilase activity of whole cells of Alcaligenes faecalis MTCC 12629, which hydrolyzes 4-aminophenylacetonitrile to 4-aminophenylacetic acid . Another method involves the condensation of 4-aminophenylacetic acid with phthalic anhydride .Molecular Structure Analysis
The molecular structure of 4-Aminophenylacetic acid, a related compound, has been studied and its IUPAC Standard InChIKey is PLIKAWJENQZMHA-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reactions involving 4-Aminophenylacetic acid are complex. One notable reaction is the hydrolysis of 4-aminophenylacetonitrile to 4-aminophenylacetic acid using nitrilase .Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Aminophenylacetic acid, a related compound, include a melting point of 201 °C (dec.) (lit.), and it is typically available as a white powder. It is moderately soluble in alcohols and can be recrystallized from hot water .Scientific Research Applications
Synthesis and Chemical Properties
- The synthesis of p-aminobenzoic acid diamides based on 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid derivatives has been explored, showcasing the versatility of pyran derivatives in organic synthesis (Agekyan & Mkryan, 2015).
- Studies on compounds like 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid demonstrate the structural complexity and potential for creating diverse molecular architectures, which can be valuable in drug discovery and material science (Zia-ur-Rehman et al., 2008).
Applications in Corrosion Inhibition
- Pyran derivatives like ethyl 2-amino-4-(4-hydroxyphenyl)-6-(p-tolyl)-4H-pyran-3-carboxylate have been synthesized and found effective in corrosion mitigation of mild steel in acidic environments. This underscores the potential application of such compounds in industrial settings (Saranya et al., 2020).
Antiviral and Antimicrobial Activities
- Some derivatives of 4-(4-Amino-phenyl)-tetrahydro-pyran-4-carboxylic acid have demonstrated significant antiviral activities against viruses like Herpes simplex (Bernardino et al., 2007).
- Investigations into molecules like methyl-7-amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates reveal potential for substantial antibacterial and antifungal activities (Bhat, Shalla, & Dongre, 2015).
Analytical and Spectroscopic Studies
- Studies involving compounds like 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester demonstrate the importance of X-ray powder diffraction in understanding the crystal structure of such complex molecules (Wang et al., 2017).
Biological Interactions
- Research on compounds like isopropyl-6-amino-4-(3,5-bis(trifluoromethyl)phenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate has shed light on their interaction with DNA, particularly in terms of minor groove binding, offering insights into potential applications in gene therapy and molecular biology (Ramana et al., 2016).
Platelet Antiaggregating Activity
- N,N-Disubstituted 4-amino-6,7,8,9-tetrahydro-3-phenylcyclohepta[b]pyran-2(5H)-ones have shown platelet antiaggregating activity, indicating potential therapeutic applications in cardiovascular diseases (Bargagna et al., 1992).
Mechanism of Action
While the specific mechanism of action for “4-(4-Amino-phenyl)-tetrahydro-pyran-4-carboxylic acid” is not available, the related compound Aminosalicylic acid is known to be bacteriostatic against Mycobacterium tuberculosis. It prevents the multiplication of bacteria and inhibits the onset of bacterial resistance to streptomycin and isoniazid .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(4-aminophenyl)oxane-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c13-10-3-1-9(2-4-10)12(11(14)15)5-7-16-8-6-12/h1-4H,5-8,13H2,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDHQPUFTHQUUFT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=C(C=C2)N)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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